1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-3-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine
Description
This compound is a pyrrolidine derivative featuring a pyrazolo-oxazine fused ring system and a 4-(trifluoromethyl)benzyl substituent. Its structural complexity arises from the pyrazolo[3,2-b][1,3]oxazine core, which combines nitrogen and oxygen heteroatoms within a bicyclic framework, and the trifluoromethylphenyl group, a common pharmacophore in medicinal chemistry due to its metabolic stability and lipophilicity .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)15-4-2-13(3-5-15)10-14-6-8-24(12-14)17(26)16-11-23-25-7-1-9-27-18(16)25/h2-5,11,14H,1,6-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSMEMIBAFBMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(C3)CC4=CC=C(C=C4)C(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-3-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,2-b][1,3]oxazine core with a carbonyl group and a trifluoromethylphenyl substituent. The molecular formula is , and its molecular weight is approximately 327.31 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.
Biological Activity Overview
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer activity. The biological activity of this specific compound can be categorized into several key areas:
- Cytotoxic Activity : Preliminary assessments using MTT assays suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
- Mechanisms of Action : The mechanisms include induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyrazolo derivatives, it was found that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds were more effective than cisplatin in inducing apoptosis through the activation of caspases (caspase 8 and caspase 9) and modulation of p53 signaling pathways .
Case Study 2: Mechanistic Insights
Further investigations revealed that the compound modulates autophagy-related pathways. Increased formation of autophagosomes was observed alongside the expression of beclin-1 and mTOR inhibition. This suggests a dual mechanism where both apoptosis and autophagy contribute to its anticancer effects .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The pyrazolo-oxazine core distinguishes this compound from analogs such as pyrazolo[3,4-b]pyridines (e.g., 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate16l , ) and pyrazolo[3,4-c]pyridines (e.g., 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid , ). Key differences include:
- Synthetic Accessibility : Pyrazolo-oxazines require specialized cyclization strategies, whereas pyrazolo-pyridines often utilize TFA-catalyzed condensations of amines and acrylates ().
Substituent Effects
The 4-(trifluoromethyl)phenyl group is a critical feature shared with pesticides like fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile, ) and kinase inhibitors such as ponatinib (). Comparisons include:
- Electron-Withdrawing Effects : The trifluoromethyl group enhances stability against oxidative metabolism compared to chlorophenyl or methoxyphenyl substituents in analogs ().
- Biological Target Affinity: Fluorinated aromatic systems often improve binding to hydrophobic enzyme pockets, as seen in retinoid-binding protein antagonists () and Bcr-Abl inhibitors ().
Table 2: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
